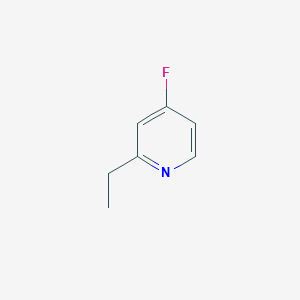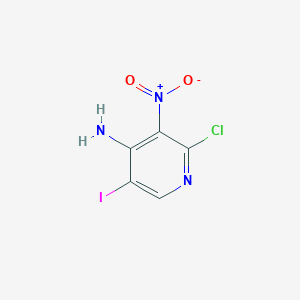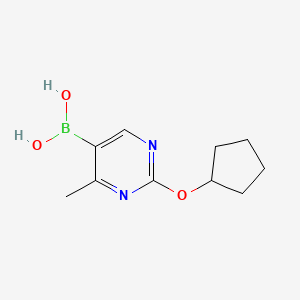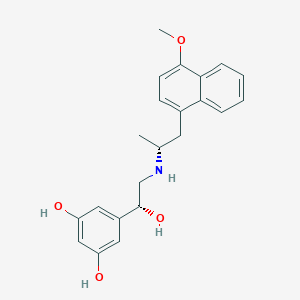![molecular formula C6H9NO2 B15220555 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the oxygen and nitrogen atoms in the bicyclic framework makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the rearrangement of norbornadiene with tosyl azide, which proceeds through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring opening to form the desired bicyclic structure .
Análisis De Reacciones Químicas
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield amines. Substitution reactions often involve nucleophiles such as halides or hydroxides, leading to the formation of substituted derivatives .
Aplicaciones Científicas De Investigación
This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in the field of drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. Additionally, in the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position and type of heteroatoms present. For example, 8-azabicyclo[3.2.1]octane contains a nitrogen atom at a different position, which can lead to different chemical and biological properties. The unique combination of oxygen and nitrogen in this compound makes it distinct and potentially more versatile in various applications .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
DLEQUIVTNNWTMT-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@H]2CO[C@H](C2=O)CN1 |
SMILES canónico |
C1C2COC(C2=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)


![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)






![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
